Highly efficient acrylic acid production from formaldehyde and acetic acid over the NASICON-type catalyst†
Chemical Communications Pub Date: 2023-01-13 DOI: 10.1039/D2CC06618A
Abstract
The condensation of formaldehyde and acetic acid to acrylic acid (AA) is considered as one of the important routes for the clean and high value utilization of coal-based methanol derivatives. Herein, we successfully synthesized environment-friendly NASICON catalysts using Ti(SO4)2 as the titanium source. With guaranteed high selectivity (∼78%), the space time yield of AA + MA (methyl acrylate) can be up to 123.9 μmol g−1 min−1, far higher than the results reported previously. Based on the characterizations, it is demonstrated that the modulation of the acidic and basic properties (including distribution, ratio of B/L, etc.) led by the specific elemental and hybrid TiP2O7 phase plays crucial roles in catalyst supremacy.
![Graphical abstract: Highly efficient acrylic acid production from formaldehyde and acetic acid over the NASICON-type catalyst](http://scimg.chem960.com/usr/1/D2CC06618A.jpg)
Recommended Literature
- [1] A ternary Er3+-BiVO4/TiO2 complex heterostructure with excellent photocatalytic performance
- [2] Viral-templated palladium nanocatalysts for Suzuki coupling reaction†
- [3] Front cover
- [4] Contents list
- [5] Rapid in situ endothelialization of a small diameter vascular graft with catalytic nitric oxide generation and promoted endothelial cell adhesion
- [6] XIV.—On the increase in weight of molasses casks occasionally arising from absorption
- [7] Role of Stefan–Maxwell fluxes in the dynamics of concentrated electrolytes
- [8] Fabrication of a reversible thermochromism based temperature sensor using an organic–inorganic composite system
- [9] Preparation and characterization of homoleptic and ethoxy-bridged nitronato iron(iii) complexes
- [10] A novel series of phenolic temozolomide (TMZ) esters with 4 to 5-fold increased potency, compared to TMZ, against glioma cells irrespective of MGMT expression†
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Name:Chemical Communications
Research Products
-
CAS no.: 16435-49-7
-
CAS no.: 101713-87-5